(2-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[111]pentan-1-yl)(morpholino)methanone is a complex organic compound with a unique structure that combines a bicyclo[111]pentane core with a morpholino group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[111]pentan-1-yl)(morpholino)methanone typically involves multiple steps One common approach is to start with the preparation of the bicyclo[11The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the dioxaborolane moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (2-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)(morpholino)methanone is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. The morpholino group is known for its bioactive properties, making this compound a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, the compound’s stability and reactivity make it useful in the production of advanced materials, such as polymers and coatings. Its ability to undergo various chemical transformations allows for the customization of material properties .
Mechanism of Action
The mechanism of action of (2-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)(morpholino)methanone involves its interaction with specific molecular targets. The morpholino group can interact with biological macromolecules, such as proteins and nucleic acids, potentially inhibiting or modifying their function. The dioxaborolane moiety can participate in boron-mediated reactions, which are important in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate
Uniqueness
What sets (2-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)(morpholino)methanone apart from similar compounds is its unique combination of a bicyclo[1.1.1]pentane core with a morpholino group and a dioxaborolane moiety. This structure provides a distinct set of chemical properties and reactivity, making it valuable for specific applications in synthesis, drug design, and materials science .
Properties
Molecular Formula |
C20H34BNO4 |
---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
[2-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C20H34BNO4/c1-6-7-8-15-19(16(23)22-9-11-24-12-10-22)13-20(15,14-19)21-25-17(2,3)18(4,5)26-21/h15H,6-14H2,1-5H3 |
InChI Key |
RBMNASLLUAKLCI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3CCCC)C(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.